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Compound of Interest

Compound Name: FAMA49B (190-198) mouse

Cat. No.: B15614802

Introduction

The Family with sequence similarity 49 member B (FAM49B), also known as CYFIP-related
Racl interactor B (CYRI-B), is a protein involved in the regulation of crucial cellular processes.
[1] It has been identified as a key player in cytoskeletal remodeling through its interaction with
the active form of the small GTPase Racl.[1][2] Emerging research has implicated FAM49B in
diverse biological functions, including T-cell activation, mitochondrial dynamics, and cancer
progression.[2][3] In T-cells, FAM49B acts as a negative regulator of T-cell receptor (TCR)
signaling by inhibiting the Rac-PAK axis.[2][4] Furthermore, its role in cancer is complex, with
studies suggesting it can act as both a tumor suppressor and an oncogene depending on the
cancer type.[3][5][6] Given its multifaceted roles, accurate detection and quantification of
FAM49B protein expression in mouse models are critical for advancing our understanding of its
physiological and pathological functions. Western blotting is a fundamental technique for this
purpose.

Function and Signaling Pathways

FAM49B primarily functions by binding to active, GTP-bound Racl, thereby preventing its
interaction with downstream effectors like the WAVE regulatory complex and p21-activated
kinase (PAK).[2] This interaction modulates actin dynamics, which is essential for cell
migration, phagocytosis, and immune responses.[1]

Several key signaling pathways are influenced by FAM49B activity:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15614802?utm_src=pdf-interest
https://www.mdpi.com/2073-4425/13/2/388
https://www.mdpi.com/2073-4425/13/2/388
https://www.pnas.org/doi/10.1073/pnas.1801340115
https://www.pnas.org/doi/10.1073/pnas.1801340115
https://www.researchgate.net/publication/320579334_FAM49B_a_novel_regulator_of_mitochondrial_function_and_integrity_that_suppresses_tumor_metastasis
https://www.pnas.org/doi/10.1073/pnas.1801340115
https://elifesciences.org/articles/76940
https://www.researchgate.net/publication/320579334_FAM49B_a_novel_regulator_of_mitochondrial_function_and_integrity_that_suppresses_tumor_metastasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8513284/
https://pubmed.ncbi.nlm.nih.gov/41113986/
https://www.pnas.org/doi/10.1073/pnas.1801340115
https://www.mdpi.com/2073-4425/13/2/388
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Racl/WAVE/PAK Pathway: FAM49B directly binds to Rac1-GTP, inhibiting the Rac-PAK
signaling cascade that is crucial for cytoskeletal reorganization.[2] This inhibitory action helps
to fine-tune T-cell activation and cell motility.[2][4]

 MAPK Pathway: In ovarian cancer, FAM49B has been shown to suppress cell growth by
negatively regulating the MAPK signaling pathway. Its knockdown leads to enhanced EGFR
activation and downstream MEK-ERK signaling.[6]

o PI3K/AKT Pathway: Some studies have indicated a connection between FAM49B and the
PISK/AKT pathway, which is a central regulator of cell proliferation and survival.

o TLR4/NF-kB Pathway: In breast cancer, FAM49B has been found to promote proliferation
and metastasis by stabilizing ELAVL1 protein, which in turn regulates the Rab10/TLR4/NF-
KB signaling pathway.[5]

Expression in Mouse Tissues

Expression of Fam49b has been confirmed in various mouse tissues, including the spleen,
lymph nodes, and thymus, as well as in peripheral CD4 and CD8 T cells.[7] Its expression is
broadly detected throughout thymic development.[7]

Antibody Selection

The selection of a specific and sensitive primary antibody is paramount for a successful
Western blot. Several commercially available antibodies have been validated for the detection
of FAM49B in mouse samples. It is crucial to review the supplier's datasheet for recommended
applications and species reactivity. The predicted molecular weight of FAM49B is
approximately 37 kDa.

Table 1: Recommended Antibodies for FAM49B Western Blot in Mouse Lysates
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Antibody . Catalog Recommended
Supplier Type L.
Name Number Applications
FAM49B Santa Cruz Mouse WB, IP, IF,
) i sc-390478
Antibody (D-8) Biotechnology Monoclonal IHC(P), ELISA
Anti-FAM49B Thermo Fisher ) WB, ICCI/IF,
o 20127-1-AP Rabbit Polyclonal
Polyclonal Scientific IHC(P), IP
Anti-FAM49B , WB, IHC-P,
] Abcam ab121299 Rabbit Polyclonal
antibody ICC/IF

Note: This table is not exhaustive. Researchers should always validate antibody performance
in their specific experimental context.

Protocols: Western Blotting for FAM49B in Mouse
Lysates

This protocol provides a general guideline for the detection of FAM49B protein in mouse tissue
or cell lysates. Optimization of conditions such as antibody dilution and incubation times may
be required.

l. Lysate Preparation

o Tissue Lysates: a. Excise the mouse tissue of interest on ice and wash with ice-cold
Phosphate Buffered Saline (PBS). b. Mince the tissue into small pieces and place it in a pre-
chilled Dounce homogenizer or use a mechanical homogenizer. c. Add ice-cold RIPA buffer
(50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
supplemented with a protease and phosphatase inhibitor cocktail. d. Homogenize the tissue
thoroughly on ice. e. Incubate the homogenate on ice for 30 minutes with intermittent
vortexing. f. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. g. Carefully collect the
supernatant, which contains the soluble protein fraction.

e Cell Lysates: a. Wash cultured mouse cells with ice-cold PBS. b. Add ice-cold RIPA buffer
with protease and phosphatase inhibitors directly to the culture plate. c. Scrape the cells and
transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing
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every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the
supernatant.

o Protein Quantification: a. Determine the protein concentration of the lysates using a standard
protein assay, such as the Bradford or BCA assay, according to the manufacturer's
instructions.

Il. SDS-PAGE and Protein Transfer

e Sample Preparation: a. Mix an appropriate amount of protein lysate (typically 20-40 pg) with
4X Laemmli sample buffer (250 mM Tris-HCI pH 6.8, 8% SDS, 40% glycerol, 0.02%
bromophenol blue, 10% [3-mercaptoethanol). b. Heat the samples at 95-100°C for 5-10
minutes.

o Gel Electrophoresis: a. Load the denatured protein samples and a molecular weight marker
into the wells of a 10-12% SDS-polyacrylamide gel. b. Run the gel at a constant voltage
(e.g., 100-120 V) until the dye front reaches the bottom of the gel.

o Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Follow the
manufacturer's instructions for the transfer apparatus. A typical transfer is performed at 100
V for 1-2 hours or at a lower voltage overnight at 4°C. c. After transfer, confirm the efficiency
by staining the membrane with Ponceau S solution.

Ill. Immunodetection

e Blocking: a. Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20
(TBST). b. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin
(BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to
prevent non-specific antibody binding.

e Primary Antibody Incubation: a. Dilute the primary FAM49B antibody in the blocking buffer.
The optimal dilution should be determined empirically, but a starting point of 1:1000 is
common for many commercial antibodies.[8] b. Incubate the membrane with the diluted
primary antibody overnight at 4°C with gentle shaking.
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e Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove
unbound primary antibody.

e Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase
(HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP,
depending on the primary antibody host species) diluted in blocking buffer. A typical dilution
is 1:2000 to 1:5000. b. Incubate for 1 hour at room temperature with gentle agitation.

e Final Washes: a. Wash the membrane three times for 10 minutes each with TBST.

IV. Detection and Analysis

» Signal Development: a. Prepare the enhanced chemiluminescence (ECL) substrate
according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate
for the recommended time (usually 1-5 minutes). c. Capture the chemiluminescent signal
using an imaging system or by exposing the membrane to X-ray film.

» Data Analysis: a. The FAM49B protein should appear as a band at approximately 37 kDa. b.
To ensure equal loading, the membrane should be stripped and re-probed with an antibody
against a housekeeping protein, such as B-actin, GAPDH, or tubulin. c. Quantify the band
intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the
FAM49B band to the intensity of the corresponding housekeeping protein band for each
sample.

Table 2: Example Western Blot Parameters
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Parameter

Recommended Condition

Lysate Protein Load

20-40 ug per lane

SDS-PAGE Gel %

10-12%

Membrane Type

PVDF or Nitrocellulose

Blocking Buffer

5% non-fat milk or 5% BSA in TBST

Primary Antibody Dilution

1:500 - 1:2000 (optimize as needed)

Primary Antibody Incubation

Overnight at 4°C

Secondary Antibody

HRP-conjugated anti-mouse/rabbit IgG

Secondary Antibody Dilution

1:2000 - 1:10000

Detection Method

Enhanced Chemiluminescence (ECL)

Visualizations

Click to download full resolution via product page

Figure 1. Experimental workflow for Western blot analysis of FAM49B.
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Figure 2. FAM49B negatively regulates the Rac1-PAK signaling pathway.
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Figure 3. FAM49B promotes breast cancer progression via the ELAVL1/Rab10/TLR4/NF-kB
pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15614802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e 1. mdpi.com [mdpi.com]
e 2. pnas.org [pnas.org]
o 3. researchgate.net [researchgate.net]

e 4. Fam49b dampens TCR signal strength to regulate survival of positively selected
thymocytes and peripheral T cells | eLife [elifesciences.org]

o 5. FAM49B promotes breast cancer proliferation, metastasis, and chemoresistance by
stabilizing ELAVL1 protein and regulating downstream Rab10/TLR4 pathway - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. FAM49B suppresses ovarian cancer cell growth through regulating MAPK signaling -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 7. Fam49b dampens TCR signal strength to regulate survival of positively selected
thymocytes and peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]

» 8. datasheets.scbht.com [datasheets.scbt.com]

 To cite this document: BenchChem. [Application Notes: Western Blot Analysis of FAM49B in
Mouse Lysates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614802#western-blot-analysis-of-fam49b-protein-
in-mouse-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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